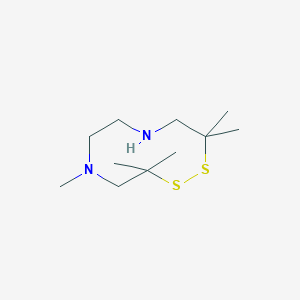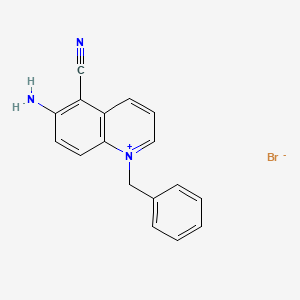
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide is a quinoline derivative with a unique structure that includes an amino group, a benzyl group, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Formation of the Quaternary Ammonium Salt: The final step involves the quaternization of the quinoline nitrogen with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the quinoline core.
Reduction: Primary amines derived from the cyano group.
Substitution: Various alkyl or aryl derivatives of the quinoline core.
科学研究应用
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
6-Aminoquinoline: Similar structure but lacks the benzyl and cyano groups.
1-Benzylquinolinium Bromide: Similar structure but lacks the amino and cyano groups.
5-Cyanoquinoline: Similar structure but lacks the amino and benzyl groups.
Uniqueness
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide is unique due to the presence of all three functional groups (amino, benzyl, and cyano) on the quinoline core, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
188718-60-7 |
|---|---|
分子式 |
C17H14BrN3 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
6-amino-1-benzylquinolin-1-ium-5-carbonitrile;bromide |
InChI |
InChI=1S/C17H14N3.BrH/c18-11-15-14-7-4-10-20(17(14)9-8-16(15)19)12-13-5-2-1-3-6-13;/h1-10H,12,19H2;1H/q+1;/p-1 |
InChI 键 |
ZPVPEYWSWDTRPB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3C#N)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


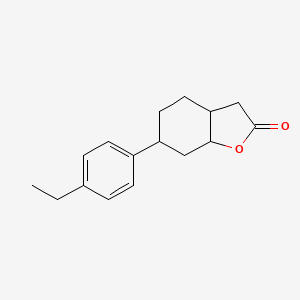

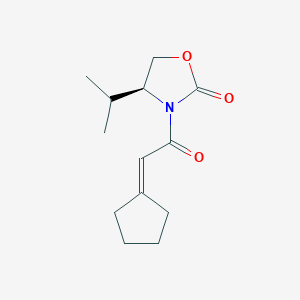
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
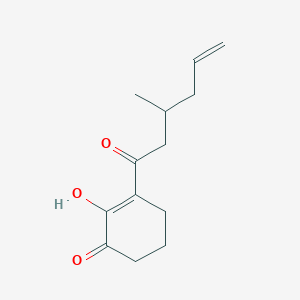


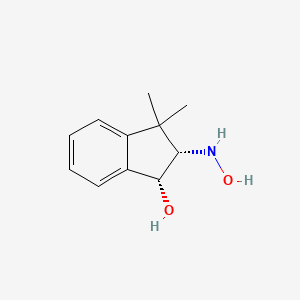
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
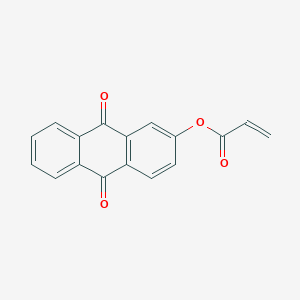
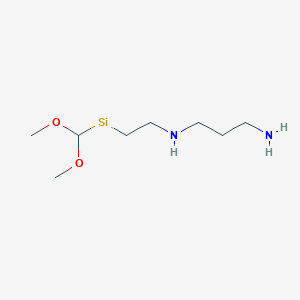
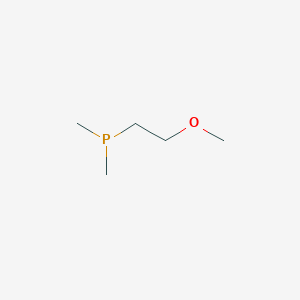
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
